4-Carbamoylcycloheptane-1-carboxylic acid
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Overview
Description
4-Carbamoylcycloheptane-1-carboxylic acid is an organic compound characterized by a seven-membered cycloheptane ring with a carboxylic acid and a carbamoyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoylcycloheptane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, followed by functional group transformations to introduce the carboxylic acid and carbamoyl groups. For example, starting from a cycloheptene derivative, oxidation and subsequent amide formation can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Carbamoylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Carbamoylcycloheptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Carbamoylcycloheptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cycloheptane-1-carboxylic acid: Lacks the carbamoyl group, making it less versatile in certain reactions.
Cyclohexanecarboxylic acid: A six-membered ring analog with different chemical properties.
Cyclooctanecarboxylic acid: An eight-membered ring analog with distinct reactivity.
Uniqueness
4-Carbamoylcycloheptane-1-carboxylic acid is unique due to its combination of a seven-membered ring with both carboxylic acid and carbamoyl functional groups. This structure provides a balance of stability and reactivity, making it valuable for various synthetic and research applications .
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-carbamoylcycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c10-8(11)6-2-1-3-7(5-4-6)9(12)13/h6-7H,1-5H2,(H2,10,11)(H,12,13) |
InChI Key |
QQJCSDFSEAHBBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC(C1)C(=O)O)C(=O)N |
Origin of Product |
United States |
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